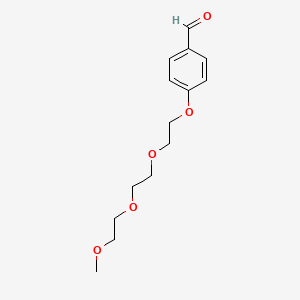

m-PEG4-benzaldehyde

Beschreibung

Significance of Poly(ethylene glycol) (PEG) Linkers in Bioconjugation and Functional Materials

Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units (−CH₂−CH₂−O−). chempep.com They serve as flexible spacers connecting various molecular entities while imparting beneficial properties to the resulting conjugates. chempep.com The use of PEG in biological applications dates back to the 1970s, with the development of monodisperse PEG linkers with defined molecular weights and terminal functionalities emerging in the 1990s, enabling more precise bioconjugation strategies. chempep.com

PEG linkers are widely used in pharmacological and biotechnological research and development, including antibody-drug conjugates, nanoparticle drug delivery, and the creation of PEGylated protein and small molecule drugs. broadpharm.com Key properties that make PEG linkers indispensable include their high water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.combroadpharm.com The ethylene oxide units facilitate hydrogen bonding with water, ensuring solubility in aqueous environments. chempep.com PEG generally exhibits minimal toxicity and is approved by regulatory agencies for various biomedical applications. chempep.com The conformational flexibility provided by the C-O bonds allows PEG to act as a versatile spacer. chempep.com Furthermore, PEG typically elicits minimal immune responses, although anti-PEG antibodies have been documented. chempep.com This "stealth" property, created by a hydration shell, reduces protein adsorption and recognition by the immune system. chempep.com

PEG linkers can be synthesized in various geometries, including linear, branched, Y-shaped, and multi-arm structures, and can be functionalized with diverse reactive groups at their termini. chempep.comsigmaaldrich.com Monodispersed PEGs, like the PEG4 unit in m-PEG4-benzaldehyde, have an exact number of PEG units and a specific, single chemical structure with a precise molecular weight, offering greater control in conjugation strategies compared to polydispersed PEGs, which are polymer mixtures with an average molecular weight. broadpharm.com PEGylation, the covalent conjugation of molecules with PEG, is a common strategy to optimize pharmacokinetic properties of drug targets such as peptides, proteins, and oligonucleotides. sigmaaldrich.com In materials science, PEG linkers are utilized in surface functionalization and the creation of PEG hydrogels, which are water-swollen, three-dimensional polymer networks resistant to protein adhesion and biodegradation. sigmaaldrich.com

Overview of Benzaldehyde (B42025) Functionality in Reactive Chemical Systems

Benzaldehyde is an aromatic aldehyde with a characteristic carbonyl group (−CHO) attached to a benzene (B151609) ring. This carbonyl group is a key functional handle that participates in a variety of chemical reactions, particularly nucleophilic addition reactions. mdpi.comjmchemsci.com A prominent reaction involving benzaldehyde and its derivatives is the condensation with primary amines to form Schiff bases (imines). mdpi.comderpharmachemica.com This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of water to form a carbon-nitrogen double bond (>C=N−). mdpi.comderpharmachemica.com

Schiff base formation is a reversible reaction, and the equilibrium can be shifted by removing the water byproduct. mdpi.com This reaction is widely utilized in organic synthesis and chemical biology due to its relative simplicity and the diverse properties of the resulting imines. Benzaldehyde derivatives have been employed in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai In chemical biology, the reactivity of benzaldehyde with amine, aminooxy, and hydrazide groups provides a versatile tool for bioconjugation and molecular labeling. axispharm.comrsc.org For instance, benzaldehyde derivatives can react with aminooxy and hydrazide groups to form stable oxime and hydrazone bonds, respectively. axispharm.com These reactions are valuable for protein labeling, drug delivery strategies (focusing on the chemical linkage), and surface modification, providing precise and stable linkages. axispharm.com Electron-deficient benzaldehyde reagents have been developed to facilitate catalyst-free hydrazone ligation under mild conditions, enabling site-specific modification of proteins. rsc.org

Scope and Research Focus of this compound in Contemporary Science

This compound is a small molecule PEG linker featuring a terminal benzaldehyde moiety attached to a tetraethylene glycol (PEG4) chain, typically with a terminal methyl ether group (m-PEG). axispharm.combroadpharm.com This specific structure combines the enhanced aqueous solubility and biocompatibility provided by the PEG4 linker with the versatile reactivity of the benzaldehyde group. axispharm.combroadpharm.com The PEG4 unit, being a discrete and monodisperse oligomer, offers precise control over the linker length and molecular weight, which is advantageous for applications requiring well-defined conjugates. broadpharm.com

The primary research focus for this compound lies in its application as a bioconjugation reagent. axispharm.comscbt.com The benzaldehyde group specifically reacts with primary amines, aminooxy groups, and hydrazide groups, forming Schiff bases, oximes, and hydrazones, respectively. axispharm.com These reactions are particularly useful for covalently attaching the m-PEG4 unit to biomolecules such as proteins, peptides, and other amine- or hydrazide-functionalized molecules. axispharm.comacs.org The PEG4 linker serves to increase the solubility of the conjugated compounds in aqueous media, improve their pharmacokinetic properties by increasing hydrodynamic size and reducing aggregation, and potentially reduce non-specific binding and immunogenicity. sigmaaldrich.comaxispharm.combroadpharm.com

This compound is employed in various research applications, including protein labeling, drug delivery system development (specifically in the chemical conjugation aspect), and surface modification of materials. axispharm.com It can be used to introduce a PEG tag onto a molecule, facilitating purification or altering its behavior in biological systems or on surfaces. For example, PEGylated benzaldehyde has been used in strategies for cleaving proteins from affinity purification beads by capping a hydrazinopyridine group on the bead-bound molecule. researchgate.net The ability to form stable hydrazone and oxime bonds under mild conditions makes this compound suitable for conjugating sensitive biomolecules while preserving their activity. axispharm.com

Furthermore, related PEGylated benzaldehyde derivatives, such as benzaldehyde-PEG4-azide, are explored as linkers in the synthesis of PROTACs (proteolysis-targeting chimeras) and as click chemistry reagents, highlighting the versatility of the PEG-benzaldehyde scaffold in creating complex functional molecules for targeted protein degradation and bioorthogonal reactions. glpbio.commedchemexpress.commedchemexpress.com The precise architecture of this compound, with its defined PEG length and reactive aldehyde, makes it a valuable tool for creating well-characterized conjugates for fundamental research in chemical biology and the development of advanced functional materials.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-16-6-7-17-8-9-18-10-11-19-14-4-2-13(12-15)3-5-14/h2-5,12H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUXIDOVXGFYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Functionalization of M Peg4 Benzaldehyde Derivatives

Established Synthetic Pathways for m-PEG4-benzaldehyde

The synthesis of this compound typically involves the incorporation of the PEG4 chain and the benzaldehyde (B42025) moiety. One common approach involves the reaction of a precursor containing the PEG4 chain with a suitably functionalized benzaldehyde derivative or the functionalization of a PEG4 derivative to introduce the benzaldehyde group.

Literature suggests synthetic routes involving the reaction of 4-hydroxybenzaldehyde (B117250) or similar substituted benzaldehydes with PEG derivatives. For instance, the reaction of 4-hydroxy-benzaldehyde with 2-(2-(2-methoxyethoxy)ethoxy)ethyl p-toluenesulfonate or 8-methoxy-1-(methylsulfonyl)oxy-3,6-dioxaoctane in the presence of a base like potassium carbonate in a solvent such as N,N-dimethyl-formamide has been reported as a method to synthesize this compound. lookchem.com This reaction typically proceeds under controlled conditions, often at elevated temperatures and under an inert atmosphere. lookchem.com

Another synthetic strategy for PEGylated benzaldehydes involves the ring-opening polymerization of ethylene (B1197577) oxide initiated by a protected benzaldehyde derivative, followed by deprotection to yield the terminal aldehyde. One study describes the synthesis of a heterotelechelic PEG containing a benzaldehyde group by the ring-opening polymerization of ethylene oxide initiated by potassium 4-(diethoxymethyl)benzyl alkoxide, followed by subsequent deprotection of the acetal (B89532) to reveal the aldehyde. nih.gov

Post-Synthetic Modifications and Derivatization Approaches

The terminal benzaldehyde group and the PEG chain of this compound provide opportunities for diverse post-synthetic modifications and derivatization, enabling the creation of molecules with tailored functionalities.

The introduction of azide (B81097) functionalities to PEGylated benzaldehydes, such as this compound, yields valuable bifunctional linkers for click chemistry applications. Compounds like Benzaldehyde-PEG4-azide contain both a reactive aldehyde group and an azide group. medchemexpress.commedchemexpress.comglpbio.commedkoo.comaxispharm.com

The aldehyde group in these derivatives can react with aminooxy or hydrazide groups, forming stable oxime or hydrazone bonds, useful for labeling and crosslinking carbonyls in biomolecules. axispharm.com The azide group is highly reactive in click chemistry reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) with terminal alkynes and strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne (B158145) derivatives like DBCO or BCN. medchemexpress.commedchemexpress.comglpbio.comaxispharm.com

These bifunctional Benzaldehyde-PEG-azide derivatives serve as versatile linkers in the synthesis of complex molecular architectures, including PROTACs (Proteolysis Targeting Chimeras), where they connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein. medchemexpress.comglpbio.commedkoo.com

This compound or monomers containing benzaldehyde and PEG moieties can be integrated into polymeric structures using controlled polymerization techniques like ROMP and RAFT polymerization. These techniques allow for the synthesis of polymers with controlled molecular weights, low polydispersities, and defined architectures. sioc-journal.cnboronmolecular.comilpi.comsigmaaldrich.comsigmaaldrich.com

ROMP is a powerful method for polymerizing strained cyclic olefins, producing polymers with narrow molecular weight distributions. sioc-journal.cnilpi.com Monomers containing benzaldehyde groups can be synthesized as norbornene derivatives and polymerized via ROMP using appropriate catalysts, such as Grubbs catalysts. researchgate.net This approach has been used to create amphiphilic block copolymers with side-chain benzaldehyde groups, which can self-assemble into micelles and be used for conjugating amino-containing molecules via Schiff base formation. researchgate.net The aldehyde functionality can also be introduced at the polymer chain ends, for example, by using aldehydes to terminate living ROMP. ilpi.com

RAFT polymerization is a versatile living radical polymerization technique that allows for the synthesis of polymers with controlled molecular weights and complex architectures. boronmolecular.comsigmaaldrich.comsigmaaldrich.com While direct polymerization of this compound via RAFT might be challenging due to the nature of the monomer, benzaldehyde-functionalized monomers or chain transfer agents can be employed in RAFT polymerization to incorporate the benzaldehyde functionality into the polymer backbone or at the chain ends. researchgate.netnih.gov RAFT is compatible with a wide range of monomers and functional groups, making it suitable for creating functionalized polymers with PEG segments and aldehyde groups. sigmaaldrich.com For instance, RAFT has been used to synthesize polymers containing benzaldehyde groups for the formation of dynamic hydrogels via Schiff base chemistry with amino-functionalized polymers like glycol chitosan. rsc.org

Radiochemical synthesis involves incorporating radioactive isotopes into molecules for applications such as medical imaging (e.g., PET, SPECT) or radiotherapy. While general methods for radiosynthesis exist, specific details regarding the radiochemical synthesis of this compound analogues are less commonly reported in readily available literature.

However, the functional groups present in this compound provide potential sites for the introduction of radioisotopes. The benzaldehyde group could potentially be modified to incorporate isotopes like ¹¹C or ¹⁸F, although specific synthetic routes would need to be developed and optimized. The PEG chain itself could also potentially be modified or synthesized using radiolabeled precursors.

Research in radiochemistry often focuses on developing efficient and rapid synthesis routes to produce radiolabeled compounds with high specific activity and radiochemical purity. While direct examples for this compound analogues are not extensively detailed in the provided search results, the reactivity of the benzaldehyde group and the versatility of PEG chemistry suggest that radiochemical synthesis approaches could be explored for creating radiolabeled versions of this compound for advanced research applications.

Mechanistic Insights into the Chemical Reactivity of M Peg4 Benzaldehyde

Aldehyde-Mediated Covalent Bond Formation

The aldehyde group is a key functional group for forming stable covalent linkages with specific nucleophiles. This reactivity is central to its application in fields like drug delivery and protein labeling, where precise and stable connections are required. axispharm.com

Hydrazone and Oxime Linkage Formation with Aminooxy and Hydrazide Groups

m-PEG4-benzaldehyde readily reacts with molecules containing hydrazide (R-NH-NH₂) or aminooxy (R-O-NH₂) groups. axispharm.comaxispharm.com These reactions, often referred to as chemoselective ligations, proceed efficiently under mild, aqueous conditions, which helps preserve the integrity of sensitive biomolecules. axispharm.comnih.gov

The reaction with a hydrazide forms a hydrazone linkage, while the reaction with an aminooxy group yields a more stable oxime linkage. nih.gov Both reactions involve the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the benzaldehyde (B42025), followed by the elimination of a water molecule. The general stability of these linkages under physiological conditions makes them highly suitable for creating bioconjugates. vectorlabs.com The equilibrium constant for oxime bond formation is typically much higher than for hydrazone linkages, indicating greater stability. nih.gov

| Reactant 1 | Reactant 2 Functional Group | Resulting Linkage | Product Type |

| This compound | Hydrazide (-CONHNH₂) | Hydrazone (-C=N-NH-) | Hydrazone Conjugate |

| This compound | Aminooxy (-ONH₂) | Oxime (-C=N-O-) | Oxime Conjugate |

Schiff Base Formation with Primary Amines

The reaction between the benzaldehyde moiety of this compound and a primary amine (R-NH₂) results in the formation of an imine, commonly known as a Schiff base. broadpharm.com This condensation reaction, first described by Hugo Schiff in 1864, is a cornerstone of carbonyl chemistry. nih.gov

The mechanism proceeds through a three-step reversible process: nih.gov

Nucleophilic Attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

Carbinolamine Formation: An intramolecular proton transfer occurs, leading to a neutral carbinolamine intermediate.

Dehydration: The carbinolamine eliminates a molecule of water to form the final imine product, characterized by a carbon-nitrogen double bond (C=N).

The entire process is reversible, and the stability of the resulting imine bond can be influenced by the reaction conditions. nih.gov Computational studies on the reaction between benzaldehyde and aromatic amines have shown that the process is significantly accelerated by the presence of a proton source, which facilitates the dehydration step. peerj.comresearchgate.net

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | Primary Amine | Carbinolamine | Schiff Base (Imine) |

Tandem and Cascade Reaction Applications Utilizing the Benzaldehyde Moiety

Beyond simple ligations, the benzaldehyde group can participate in more complex reaction sequences, demonstrating its versatility in synthetic organic chemistry.

Knoevenagel Condensation Reactions

The benzaldehyde component of this compound is a suitable substrate for the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups, Z) to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com

The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active hydrogen compound to form a carbon nucleophile (an enolate ion). wikipedia.org This nucleophile then attacks the aldehyde's carbonyl carbon. Subsequent elimination of a water molecule yields an α,β-unsaturated product, a key structural motif in many organic molecules. orientjchem.org The reaction is widely used for carbon-carbon bond formation. orientjchem.org

| Reaction Type | Substrate | Reagent | Catalyst | Key Outcome |

| Knoevenagel Condensation | Benzaldehyde Moiety | Active Hydrogen Compound (e.g., Malonic Acid) | Weak Base (e.g., Piperidine, Pyridine) | C=C Bond Formation (α,β-unsaturated product) |

Electrophilic Carbonyl Reactivity in Acid-Catalyzed Processes (e.g., Acetal (B89532) Formation)

Under acidic conditions, the carbonyl oxygen of the benzaldehyde can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates attack by weak nucleophiles, such as alcohols, to form acetals. libretexts.org

The formation of an acetal from an aldehyde and two equivalents of an alcohol is a reversible process that proceeds via a hemiacetal intermediate. libretexts.org The detailed mechanism is as follows:

Protonation: The carbonyl oxygen is protonated by an acid catalyst.

First Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon.

Deprotonation: A proton is lost to form a neutral hemiacetal. libretexts.org

Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated.

Water Elimination: A molecule of water is eliminated, forming a resonance-stabilized oxonium ion.

Second Nucleophilic Attack: A second alcohol molecule attacks the oxonium ion.

Final Deprotonation: Loss of a proton yields the final, stable acetal product. masterorganicchemistry.com

This reaction is often used to install a protecting group on an aldehyde to prevent it from reacting with strong nucleophiles or bases. libretexts.org

Cannizzaro Reaction Mechanisms

The benzaldehyde moiety of this compound lacks α-hydrogens (hydrogen atoms on the carbon adjacent to the carbonyl group). This structural feature makes it susceptible to the Cannizzaro reaction when treated with a strong base. allen.inchemistrylearner.com

The Cannizzaro reaction is a base-induced disproportionation in which two molecules of a non-enolizable aldehyde are converted into a primary alcohol and a carboxylic acid. wikipedia.orgbyjus.com It is a redox process where one aldehyde molecule is reduced to the corresponding alcohol, and the other is oxidized to the carboxylic acid. byjus.com

The mechanism involves three main steps: chemicalnote.com

Nucleophilic Attack: A hydroxide (B78521) ion (from a strong base like KOH or NaOH) attacks the carbonyl carbon of one aldehyde molecule to form a tetrahedral intermediate.

Hydride Transfer: This intermediate collapses and transfers a hydride ion (H⁻) directly to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step.

Proton Exchange: An acid-base reaction occurs between the newly formed carboxylate ion and alkoxide ion to yield the final alcohol and carboxylate salt products. wikipedia.org

| Reaction Type | Conditions | Reactants (2 molecules of...) | Products |

| Cannizzaro Reaction | Concentrated Base (e.g., NaOH) | Benzaldehyde Moiety | Benzyl Alcohol Moiety |

Click Chemistry Compatibility of this compound Conjugates

The chemical structure of this compound, characterized by a terminal benzaldehyde group, does not inherently possess the functional moieties—namely an azide (B81097) or a terminal alkyne—required for direct participation in the most common click chemistry reactions. However, conjugates of this compound can be rendered fully compatible with these powerful ligation techniques through a strategic two-step process.

First, the benzaldehyde group can be reacted with a bifunctional linker molecule. This linker must contain a group that is reactive towards the aldehyde, such as an aminooxy or a hydrazide group, to form a stable oxime or hydrazone bond, respectively. Crucially, this same linker molecule must also possess a click-reactive handle: either an azide or a terminal alkyne. Once this initial conjugation is complete, the resulting this compound conjugate is primed for highly specific and efficient ligation with a complementary click partner via either copper-catalyzed or strain-promoted cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage. For an this compound conjugate to undergo CuAAC, it must first be functionalized with either a terminal alkyne or an azide group, as described above.

Mechanistic Insights

The mechanism of CuAAC is well-elucidated and proceeds through a catalytic cycle involving a copper(I) species. The key steps are as follows:

Formation of Copper-Acetylide: The catalytic cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne of the functionalized this compound conjugate. This interaction significantly lowers the pKa of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.

Activation of the Azide: The azide-containing reaction partner then coordinates to the copper center.

Cycloaddition: A [3+2] cycloaddition occurs between the copper-acetylide and the coordinated azide, forming a six-membered copper-containing metallacycle intermediate.

Ring Contraction and Product Formation: This intermediate undergoes rearrangement and ring contraction to form a more stable copper-triazolide species.

Protonolysis and Catalyst Regeneration: Subsequent protonolysis releases the 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing it to participate in the next catalytic cycle.

This catalytic process is characterized by its high reaction rate, specificity, and biocompatibility under aqueous conditions, making it a robust method for bioconjugation. The reaction is typically insensitive to a wide pH range (4-12) and tolerates a broad array of other functional groups.

Research Findings

While specific studies detailing the CuAAC reaction of an this compound conjugate are not prevalent, the general principles and conditions for CuAAC involving PEGylated biomolecules are well-established. The reaction is commonly performed in aqueous buffers, often with the addition of a reducing agent like sodium ascorbate (B8700270) to maintain copper in its active Cu(I) oxidation state from a Cu(II) salt precursor (e.g., CuSO₄). Furthermore, accelerating ligands are frequently employed to stabilize the Cu(I) catalyst, prevent oxidative damage to biomolecules, and enhance reaction kinetics.

| Parameter | Typical Condition | Purpose / Comment |

| Copper Source | CuSO₄ (Copper(II) Sulfate) | Precursor to the active Cu(I) catalyst. |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state in situ. |

| Ligand | THPTA, TBTA, BTTAA | Stabilizes the Cu(I) ion, enhances reaction rate, and protects biomolecules. |

| Solvent | Aqueous Buffers (e.g., PBS, HEPES) | Provides a biocompatible reaction environment. Co-solvents like DMSO or DMF may be used. |

| pH Range | 6.5 - 8.0 | Optimal range for most bioconjugation reactions. |

| Temperature | Room Temperature (20-25°C) | Mild conditions preserve the integrity of most biomolecules. |

| Reactant Conc. | >10 µM | Reaction proceeds efficiently even at low concentrations. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative to CuAAC, proceeding efficiently without the need for a potentially cytotoxic copper catalyst. This makes it exceptionally well-suited for applications involving living cells or sensitive biological systems. To utilize SPAAC, an this compound conjugate would need to be functionalized with either an azide or, more commonly, a strained cyclooctyne (B158145).

Mechanistic Insights

The driving force for SPAAC is the significant ring strain of the cyclooctyne reactant. The 180° bond angle of a linear alkyne is severely distorted within the eight-membered ring, creating a high-energy, reactive species. The reaction proceeds via a concerted [3+2] cycloaddition mechanism:

Activation through Strain: The high degree of ring strain in the cyclooctyne lowers the activation energy of the cycloaddition reaction significantly compared to that of a linear alkyne.

Concerted Cycloaddition: The azide and the strained alkyne react directly in a concerted fashion, meaning the new carbon-nitrogen bonds are formed in a single transition state.

Formation of Triazole: This process leads to the formation of a stable, fused triazole ring system, releasing the inherent strain of the cyclooctyne and providing a strong thermodynamic driving force for the reaction.

Unlike CuAAC, which yields a single 1,4-regioisomer, SPAAC typically produces a mixture of regioisomers. However, for many applications in bioconjugation, this lack of regioselectivity is not a functional concern.

Research Findings

The kinetics of SPAAC are highly dependent on the specific structure of the cyclooctyne used. Significant research has been dedicated to developing new cyclooctyne derivatives with enhanced reactivity and stability. The reaction rate is a critical factor, especially when working with low concentrations of biomolecules. A conjugate of this compound functionalized with a cyclooctyne like DIBAC, BCN, or DBCO would be expected to exhibit rapid ligation kinetics with an azide-bearing partner.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| Bicyclo[6.1.0]nonyne | BCN | ~0.002 - 0.1 | Good balance of stability and reactivity. |

| Dibenzocyclooctyne | DIBO | ~0.1 - 0.3 | High reactivity, good for rapid labeling. |

| Dibenzoazacyclooctyne | DIBAC | ~0.3 - 0.9 | One of the fastest cyclooctynes, excellent for demanding applications. |

| Dibenzylcyclooctyne | DBCO | ~0.1 - 0.6 | Widely used due to high reactivity and commercial availability. |

Advanced Bioconjugation Methodologies Employing M Peg4 Benzaldehyde

Site-Selective Protein and Peptide Labeling Strategies

Site-selective labeling of proteins and peptides is crucial for creating homogeneous bioconjugates with predictable properties and preserved biological activity. m-PEG4-benzaldehyde, with its reactive aldehyde group, can be employed in strategies targeting specific amino acid residues or introduced aldehyde tags.

N-Terminal and Lysine (B10760008) Residue Conjugation

Primary amine groups, present at the N-terminus of proteins and in the side chains of lysine residues, are common targets for bioconjugation. Benzaldehyde (B42025) derivatives, including PEGylated variants, can react with these amine groups to form imines researchgate.netunimi.it. While lysine residues are numerous and widely distributed on protein surfaces, the N-terminal alpha-amine has a lower pKa (typically 6-8) compared to the epsilon-amine of lysine (typically ~10.5), allowing for selective N-terminal modification under controlled pH conditions researchgate.netgoogle.comnih.gov.

Research has explored the use of benzaldehyde in Mannich-type reactions to selectively label single lysine residues in proteins, forming imines that can be further functionalized rsc.org. The resulting mono-adducts could be modified via oxime formation of the aromatic substituent of benzaldehyde rsc.org. The formation of reversible-covalent interactions between a ligand equipped with an aldehyde tag and the epsilon-amino group of lysine residues can lead to stabilized ligand-protein complexes researchgate.netunimi.it. PEGylated 2-hydroxybenzaldehyde tags, which engage lysine residues through stable imines, have been synthesized with PEG3 or PEG4 spacers and various reactive handles for conjugation to small molecule ligands researchgate.netunimi.it. This approach highlights the utility of PEGylated benzaldehyde derivatives in enhancing the affinity and selectivity of protein binders by engaging proximal lysine residues researchgate.netunimi.it.

Aldehyde-Tagged Protein Bioconjugation

Beyond targeting native amine residues, bioconjugation can also be achieved by incorporating aldehyde tags into proteins. These tags can then serve as specific handles for reaction with complementary functional groups, such as aminooxy or hydrazide moieties present on a labeling reagent like this compound. The reaction between an aldehyde and an aminooxy group forms a stable oxime bond, while the reaction with a hydrazide forms a stable hydrazone bond axispharm.com. This approach allows for precise control over the site of conjugation by genetically or chemically introducing the aldehyde tag at a desired location on the protein. The high reactivity and selectivity of the aminooxy functional group towards carbonyls (aldehydes and ketones) make it suitable for forming stable oxime ethers, which has been utilized in radiolabeling strategies involving benzaldehyde derivatives nih.govthno.org.

Antibody Modification and Functionalization for Targeted Therapies

Antibody modification and functionalization are critical steps in developing targeted therapies, such as antibody-drug conjugates (ADCs) and antibody-functionalized nanoparticles rsc.orgnih.govnih.gov. This compound can play a role in these applications by serving as a linker to attach therapeutic payloads, imaging agents, or nanoparticles to antibodies.

The aldehyde group of this compound can react with available amine groups on antibodies, primarily lysine residues, or with engineered aminooxy or hydrazide sites, forming stable covalent linkages broadpharm.comaxispharm.com. The PEG4 linker provides benefits such as increased solubility and reduced aggregation of the resulting antibody conjugate broadpharm.comaxispharm.com. Aldehyde PEG linkers are recognized for their potential in ADC development and controlled release systems, offering flexibility and specificity in attaching therapeutic agents to antibodies axispharm.com. Functionalizing nanoparticles with antibodies using various conjugation strategies, including covalent binding methods, is a key approach for targeted drug delivery in cancer therapy nih.gov. While this compound's direct use in antibody conjugation for targeted therapies was not extensively detailed in the search results beyond its general reactivity and use in PEGylation and ADC linkers, its chemical properties make it suitable for creating stable antibody conjugates through reaction with appropriate functional groups introduced onto the antibody or the therapeutic/nanoparticle.

Crosslinking of Biomolecules for Stable Bioconjugates

Crosslinking involves chemically joining two or more molecules via covalent bonds, a technique widely used to stabilize biomolecular structures, capture interactions, and immobilize biomolecules thermofisher.comthermofisher.com. This compound, as a molecule with a reactive aldehyde group capable of forming stable bonds with amines, aminooxy, or hydrazide functionalities, can function as a crosslinking agent or be incorporated into crosslinking strategies broadpharm.comaxispharm.com.

By reacting with primary amines on different proteins or peptides, this compound could potentially bridge these molecules, forming intermolecular crosslinks. If molecules containing aminooxy or hydrazide groups are available, the reaction with the benzaldehyde moiety would yield stable oxime or hydrazone crosslinks axispharm.com. The PEG4 spacer provides flexibility to the crosslink, which can be beneficial in preserving the biological activity of the crosslinked biomolecules. This ability to form stable linkages makes this compound suitable for applications requiring the covalent coupling of biomolecules to create stable bioconjugates axispharm.com.

Enzymatic Bioconjugation Approaches Utilizing this compound

Enzymatic bioconjugation offers an attractive alternative or complement to traditional chemical conjugation methods, providing higher site-specificity and control over the conjugation process, often under milder conditions nih.govinofea.compapyrusbio.comnih.gov. While this compound is a chemical reagent, its application can be integrated with enzymatic strategies in several ways.

Enzymatic methods can be used to introduce specific functional groups, such as aldehyde tags or aminooxy/hydrazide groups, onto proteins or peptides at defined sites nih.gov. These enzymatically installed handles can then be selectively targeted by chemical linkers like this compound. For example, enzymes could potentially be used to incorporate amino acids bearing aldehyde or aminooxy functionalities into a protein sequence during biosynthesis or through post-translational modification. Alternatively, enzymes like transglutaminases can modify specific glutamine residues, which could then be further reacted with appropriately functionalized molecules nih.gov.

Translational Applications of M Peg4 Benzaldehyde in Biomedical and Materials Research

Innovations in Drug Delivery Systems (DDS)

The architecture of m-PEG4-benzaldehyde, featuring a flexible, water-soluble PEG chain and a terminal aldehyde, makes it an ideal component for advanced drug delivery systems. The PEG moiety enhances the solubility and circulation time of conjugated molecules, while the benzaldehyde (B42025) group provides a reactive handle for attaching therapeutic agents or targeting ligands through specific chemical bonds.

Polymer-Drug Conjugates for Enhanced Therapeutic Efficacy

Polymer-drug conjugates (PDCs) represent a significant advancement in pharmacology, designed to improve the therapeutic index of drugs by enhancing their stability, solubility, and pharmacokinetic profiles. This compound serves as a critical building block in the synthesis of PDCs. The terminal benzaldehyde can react with drugs containing amine or hydrazide functionalities to form stable, yet often cleavable, imine or hydrazone linkages, respectively.

The PEG4 linker component is particularly advantageous. It imparts hydrophilicity to the conjugate, which can improve the solubility of hydrophobic drugs and reduce premature clearance by the kidneys. This process, known as PEGylation, can shield the drug from enzymatic degradation and recognition by the immune system, thereby extending its circulation half-life and allowing for more efficient accumulation at the target site.

Nanoparticle Functionalization for Targeted Delivery

The surface modification of nanoparticles is crucial for their application in targeted drug delivery. This compound is extensively used to functionalize the surface of various nanoparticles, creating a "stealth" layer that prevents non-specific protein adsorption and subsequent clearance by the immune system. This PEGylation strategy significantly prolongs the circulation time of nanoparticles, enhancing their potential to reach target tissues.

Beyond providing a stealth effect, the terminal benzaldehyde group acts as a versatile anchor point for attaching targeting moieties such as antibodies or peptides. For instance, research has shown that benzaldehyde groups on the surface of PEGylated nanoparticles can react with molecules like Alexa Fluor 488 hydroxylamine to form stable oxime bonds, enabling fluorescent tracking of the nanoparticles' intracellular journey. This same reactive handle can be used to conjugate antibodies, guiding the nanoparticles to specific cell surface receptors for highly targeted therapy.

Controlled and pH-Responsive Drug Release Formulations

A key challenge in drug delivery is ensuring that the therapeutic agent is released specifically at the site of disease. This compound facilitates the design of intelligent DDS that respond to the local microenvironment. The imine (Schiff base) or hydrazone bonds formed by the benzaldehyde group are known to be acid-labile, meaning they are stable at physiological pH (around 7.4) but hydrolyze in more acidic conditions.

This property is exploited for pH-triggered drug release in environments such as tumors or intracellular endosomes, which are characteristically acidic. Nanoparticles or conjugates designed with these pH-sensitive linkers can circulate stably in the bloodstream and then release their drug payload upon reaching the acidic target site, thereby increasing therapeutic efficacy and minimizing off-target toxicity. Research on vancomycin-loaded nanoparticles demonstrated this principle, showing significantly accelerated drug release at pH 6.0 compared to pH 7.4.

| pH Condition | Cumulative Drug Release (%) | Time Point |

| 7.4 (Physiological) | ~10% | 24 hours |

| 6.0 (Acidic) | >60% | 24 hours |

This table presents illustrative data based on research findings on pH-responsive drug release from nanoparticles utilizing acid-labile Schiff base linkages. The data shows significantly higher drug release in acidic conditions (pH 6.0) compared to physiological pH (7.4) over a 24-hour period.

Application in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) are innovative bifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.

Modulation of Drug Absorption through Membrane Permeability

The ability of a drug to cross cellular membranes is a fundamental aspect of its absorption and bioavailability. For complex molecules like PROTACs, the linker plays a significant role in determining membrane permeability. Research has shown that the length of the PEG linker can directly impact a compound's ability to pass through the lipid bilayer.

Studies on a series of PROTACs revealed that shorter PEG linkers generally result in higher permeability. This effect can be substantial; for example, one study found that a PROTAC with a 2-unit PEG linker was 20 times more permeable than a similar compound with a 3-unit PEG linker. This highlights the critical role of linker design in optimizing the pharmacokinetic properties of advanced therapeutics. While longer PEG chains enhance solubility, they can also increase the molecule's size and polar surface area, potentially hindering passive diffusion across membranes.

| Compound Series | PEG Linker Length | Relative Permeability |

| MZ Series | 2 units | 20x |

| MZ Series | 3 units | 1x |

| MZP Series | 2 units | 2x |

| MZP Series | 4 units | 1x |

This table summarizes research findings on the effect of PEG linker length on the membrane permeability of PROTACs. Data indicates that compounds with shorter PEG linkers exhibit significantly higher permeability in a parallel artificial membrane permeability assay (PAMPA).

Engineering of Advanced Hydrogel Systems

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for applications in tissue engineering and regenerative medicine. This compound and its multi-functional analogues are used as efficient cross-linkers to form in situ, injectable hydrogels.

The key mechanism involves the reaction between the aldehyde groups on the PEG molecule and amine groups present on natural polymers like chitosan or its derivatives (e.g., glycol chitosan, carboxymethyl chitosan). This reaction, known as a Schiff base reaction, forms dynamic covalent imine bonds under physiological conditions, leading to rapid gelation.

A significant advantage of using this dynamic chemistry is the resulting self-healing property of the hydrogels. If the hydrogel network is mechanically disrupted, the reversible imine bonds can break and reform, allowing the material to autonomously repair its structure. This feature is highly desirable for injectable systems that are subjected to shear stress during administration.

Research has demonstrated the successful use of multi-benzaldehyde functionalized PEG to create injectable hydrogels with glycol chitosan for cartilage tissue engineering. These hydrogels were shown to be biocompatible, biodegradable, and supported the viability and proliferation of encapsulated chondrocytes. The mechanical properties and gelation time of these hydrogels can be precisely tuned by varying the concentration of the benzaldehyde-PEG cross-linker, allowing for the engineering of materials tailored to specific biomedical applications.

Formation of Dynamic Covalent Hydrogels via Schiff Base and Hydrazone Linkages

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, making them highly suitable for biomedical applications due to their similarity to natural tissues. nih.gov The crosslinking of these networks is fundamental to their structure and function. This compound serves as a key crosslinking agent through the formation of dynamic covalent bonds, primarily Schiff bases and hydrazones.

The Schiff base reaction involves the condensation of an aldehyde group, provided by this compound, with a primary amine group from another polymer, such as chitosan or a modified protein. nih.gov This reaction forms a carbon-nitrogen double bond (imine), which is reversible under mild physiological conditions. nih.govresearchgate.net This dynamic nature allows the hydrogel network to break and reform, which is crucial for properties like self-healing and injectability. nih.gov Benzaldehyde-functionalized PEG-based hydrogels are frequently synthesized with aromatic Schiff bases, which can exhibit higher mechanical toughness compared to their aliphatic counterparts. nih.gov

Similarly, the benzaldehyde moiety can react with hydrazide groups to form hydrazone linkages or with aminooxy groups to form oxime linkages. axispharm.com Hydrazone and oxime bonds are generally more stable than imine bonds, especially concerning pH changes, because the mesomeric effect reduces the electrophilicity of the carbon-nitrogen double bond. nih.gov This stability can be advantageous for applications requiring more durable hydrogel networks. The choice between these linkages allows for the tuning of hydrogel properties, such as gelation time, stability, and responsiveness to environmental stimuli.

Table 1: Comparison of Dynamic Covalent Linkages Formed with this compound

| Linkage Type | Reacting Group | Bond Formed | Key Characteristics |

|---|---|---|---|

| Schiff Base | Primary Amine (-NH₂) | Imine (C=N) | Reversible under physiological conditions; pH-sensitive; enables self-healing and injectability. nih.govmdpi.com |

| Hydrazone | Hydrazide (-CONHNH₂) | Hydrazone (C=N-NH) | More stable than Schiff bases across a wider pH range; provides durable crosslinking. nih.govaxispharm.com |

| Oxime | Aminooxy (-ONH₂) | Oxime (C=N-O) | Highly stable covalent bond; useful for creating robust and long-lasting bioconjugates. nih.govaxispharm.com |

Self-Healing Hydrogels for Biomedical Applications

The reversibility of the Schiff base linkage is the cornerstone of self-healing hydrogels. nih.gov These materials have the remarkable ability to autonomously repair physical damage, restoring their structural integrity and function. mdpi.com When a hydrogel crosslinked with this compound is cut or broken, the dynamic imine bonds at the fractured interface are severed. However, when the broken surfaces are brought back into contact, new Schiff base linkages can form between the free benzaldehyde and amine groups, effectively "healing" the damage. researchgate.net

This process occurs spontaneously under physiological conditions without the need for external stimuli like heat or light. Research has demonstrated that hydrogels formed from benzaldehyde-terminated four-armed PEG and carboxymethyl chitosan can self-heal within minutes at room temperature. nih.gov In one study, separated hydrogel pieces were observed to connect and form an integrated film after just 5 minutes, a result of the dynamic equilibrium between the Schiff base linkages and their constituent aldehyde and amine groups. nih.gov This intrinsic repair mechanism makes these hydrogels highly promising for applications such as tissue engineering scaffolds, wound dressings, and platforms for controlled drug release, where maintaining material integrity over time is critical. nih.govrsc.org

Table 2: Research Findings on Self-Healing Hydrogels

| Polymer System | Healing Time | Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| 4-arm PEG-benzaldehyde + Carboxymethyl Chitosan | 5 minutes | Dynamic equilibrium of Schiff base linkages. | Hemostatic material, 3D cell encapsulation. | nih.gov |

| Glycol Chitosan + Telechelic difunctional PEG | Not specified | Reversible Schiff base formation between -NH₂ and benzaldehyde groups. | General biomedical applications. | mdpi.com |

Injectable Hydrogels for Minimally Invasive Approaches

Injectable hydrogels represent a significant advance for minimally invasive medical procedures. They can be delivered to a target site in the body in a liquid precursor form and subsequently form a gel in situ. researchgate.net This allows them to fill and conform to irregularly shaped defects, which would be difficult with pre-formed solid scaffolds. researchgate.net

Systems based on this compound are well-suited for this approach. Typically, two separate aqueous solutions—one containing a multi-benzaldehyde functionalized PEG derivative and the other containing a polymer with amine or hydrazide groups (like glycol chitosan)—are prepared. nih.gov These precursor solutions can be loaded into a dual-syringe system and simultaneously injected. Upon mixing at the target site, the Schiff base or hydrazone reaction proceeds rapidly under physiological conditions (37°C and neutral pH), leading to the formation of a stable, crosslinked hydrogel. nih.gov

This in situ gelation is advantageous for applications such as cartilage tissue engineering, where the hydrogel can be injected into a defect to act as a scaffold for encapsulating and supporting chondrocytes. nih.gov The ability to form the hydrogel directly in place minimizes surgical intervention, reduces patient recovery time, and ensures complete filling of the damaged area. researchgate.net

Hydrogel-Based Bioinks for 3D Bioprinting and Cell Delivery

Three-dimensional (3D) bioprinting is an additive manufacturing technique that deposits living cells along with biomaterials, known as bioinks, to create complex, biologically active tissue constructs. nih.gov Hydrogels are a preferred material for bioinks, but they must meet stringent criteria, including biocompatibility, appropriate viscosity for extrusion, and a crosslinking mechanism that is not harmful to cells. 3dprint.comrsc.org

PEG-based hydrogels are widely explored as bioinks. nih.gov The crosslinking chemistry offered by this compound is highly compatible with bioprinting. The Schiff base reaction occurs under mild, physiological conditions, avoiding the need for potentially cytotoxic initiators or UV light that are common in other crosslinking methods. nih.gov This ensures high cell viability during and after the printing process.

By controlling the concentration of the this compound crosslinker and the amine- or hydrazide-containing polymer, the gelation time and mechanical properties of the bioink can be tuned. nih.gov This allows for optimization of the printing process to achieve high shape fidelity and structural integrity of the printed construct. nih.gov These hydrogel bioinks can serve as a supportive extracellular matrix mimic, providing a suitable environment for the encapsulated cells to proliferate and differentiate, paving the way for the fabrication of functional tissues for regenerative medicine. biorxiv.org

Contributions to Biomedical Imaging Technologies

The precise reactivity of this compound, combined with the beneficial properties of its PEG linker, makes it a valuable tool in the construction of molecular probes for biomedical imaging.

Development of Fluorescent and Radiotracer Probes for Molecular Imaging

Molecular imaging enables the visualization of biological processes at the cellular and molecular level. This requires the use of imaging probes that can specifically target and report on biological markers. This compound serves as a versatile linker for creating such probes.

The aldehyde group provides a specific chemical handle for conjugating the PEG linker to a variety of molecules. axispharm.com For instance, a fluorescent dye functionalized with a hydrazide group can be covalently attached to this compound to create a fluorescent probe. The PEG4 component enhances the water solubility of the probe and can reduce non-specific binding in vivo. axispharm.combroadpharm.com

In nuclear imaging techniques like Positron Emission Tomography (PET), probes are labeled with a radionuclide. nih.gov The aldehyde group can be used to attach a chelator molecule, which is capable of securely holding a radioactive metal ion (radiotracer). researchgate.net This conjugation strategy allows for the creation of radiolabeled molecules, such as peptides or antibodies, that can target specific receptors or antigens in the body, for example, on the surface of tumor cells. The ability to assemble these multi-component probes with high efficiency and specificity is critical for developing next-generation diagnostic agents. nih.gov

Conjugation Strategies for Image-Guided Interventions

Image-guided interventions rely on the ability to see a pathological tissue, such as a tumor, in real-time to guide a therapeutic action. This often involves probes that combine a targeting moiety, an imaging reporter, and sometimes a therapeutic agent. The conjugation chemistry enabled by this compound is central to the design of these sophisticated constructs.

The strategy involves linking an imaging agent (e.g., a fluorescent dye or a radionuclide) to a targeting ligand (e.g., an antibody or small molecule) that has a high affinity for a specific disease marker. mdpi.com The reaction between the aldehyde of an this compound derivative and a hydrazide or aminooxy group on the targeting molecule provides a robust and stable linkage. axispharm.com This mild and specific reaction preserves the biological activity of the targeting ligand, ensuring it can still bind to its target effectively.

The PEG4 spacer plays a crucial role by increasing the hydrodynamic radius of the conjugate, which can improve its pharmacokinetic profile, and by enhancing its solubility and biocompatibility. axispharm.com This integrated approach allows for the development of "theranostic" agents, which can simultaneously diagnose a disease and guide or deliver therapy, representing a frontier in personalized medicine.

Surface Science and Material Interface Modifications

The unique chemical properties of this compound, specifically its terminal aldehyde group and the flexible, hydrophilic tetra-polyethylene glycol (PEG) linker, make it a valuable reagent for modifying the surfaces of various materials. This functionalization is critical in biomedical and materials research for enhancing biocompatibility, reducing non-specific interactions, and enabling the specific attachment of biomolecules. The process of PEGylation, the covalent attachment of PEG chains, is a widely used strategy to improve the performance of materials in biological environments. axispharm.comacs.org

Functional Coating of Biosensors and Medical Devices

The performance of biosensors and medical devices is highly dependent on the properties of their surfaces. mdpi.com Surface functionalization is a critical step that allows for the immobilization of biological probes to capture target molecules. nih.gov this compound is utilized in the creation of functional coatings that can improve the sensitivity, selectivity, and stability of these devices. axispharm.com

The PEG linker component of this compound plays a crucial role in preventing biofouling—the non-specific adsorption of proteins, cells, and other biomolecules onto the surface. mdpi.comhydromer.com This is essential for maintaining the functionality of biosensors in complex biological samples like blood or serum, as non-specific binding can lead to false signals and reduced accuracy. mdpi.com By creating a hydrophilic layer, the PEG chains effectively repel unwanted biomolecules. hydromer.com

The terminal benzaldehyde group provides a reactive site for the covalent attachment of specific recognition elements, such as antibodies, enzymes, or nucleic acids. axispharm.com This aldehyde can react with primary amines, hydrazides, or aminooxy groups on the biomolecule to form stable bonds. axispharm.combroadpharm.com This targeted immobilization ensures that the recognition elements are correctly oriented and accessible for binding to their specific targets, thereby enhancing the biosensor's performance. For example, modifying a biosensor surface with this compound allows for the subsequent attachment of antibodies to detect specific antigens. nih.gov

In the context of medical devices, such as implants or catheters, PEG coatings are used to improve biocompatibility and reduce the risk of adverse reactions like blood clotting. hydromer.com The ability of PEG to resist protein and platelet adhesion is a key factor in preventing thrombosis on surfaces that come into contact with blood. hydromer.com The benzaldehyde functionality allows for the further attachment of bioactive molecules that can promote healing or prevent infection.

| Application | Role of this compound | Desired Outcome |

| Biosensors | Covalently links recognition elements (e.g., antibodies) to the sensor surface via the aldehyde group. The PEG linker minimizes non-specific binding. axispharm.commdpi.com | Increased sensitivity and selectivity, reduced background noise. mdpi.com |

| Medical Implants | The PEG component creates a biocompatible, anti-fouling surface. The aldehyde group can be used to attach therapeutic agents. hydromer.com | Reduced inflammation, prevention of blood clots, and improved integration with body tissues. hydromer.com |

| Drug Delivery Systems | Functionalizes the surface of drug carriers to attach targeting ligands and improve circulation time. axispharm.comhydromer.com | Targeted drug delivery to specific cells or tissues and enhanced therapeutic efficacy. mdpi.com |

Surface Functionalization of Nanomaterials

The surface modification of nanomaterials, such as metallic or polymeric nanoparticles, is essential for their application in fields like targeted drug delivery and medical imaging. mdpi.comresearchgate.net Unmodified nanoparticles can be quickly cleared from the bloodstream or may interact non-specifically with cells, limiting their effectiveness. acs.org

This compound is used to functionalize the surface of these nanomaterials in a process often referred to as PEGylation. acs.org This modification imparts several beneficial properties:

Increased Stability: The PEG chains prevent the aggregation of nanoparticles, improving their stability in physiological solutions. mdpi.com

Reduced Non-specific Uptake: The hydrophilic PEG layer minimizes interactions with proteins and cells, helping the nanoparticles to evade the immune system and prolonging their circulation time in the bloodstream. acs.org

Targeted Delivery: The terminal benzaldehyde group serves as a chemical handle to attach targeting ligands, such as antibodies or peptides. mdpi.comqub.ac.uk These ligands can specifically bind to receptors on the surface of target cells, for instance, cancer cells, thereby directing the nanoparticles to the desired site of action. mdpi.com

Research has shown that benzaldehyde-functionalized nanoparticles can react with molecules containing hydroxylamine groups to form stable oxime bonds. qub.ac.uk This chemistry allows for the attachment of fluorescent dyes for tracking the nanoparticles within cells or for conjugating therapeutic antibodies for targeted cancer therapy. qub.ac.uk The surface functionalization of nanoparticles with molecules like this compound is a key strategy for developing advanced and effective nanomedicines. researchgate.netmdpi.com

| Nanomaterial Type | Purpose of Functionalization | Example of Attached Molecule |

| Iron Oxide Nanoparticles | To reduce non-specific protein binding and improve selectivity for capturing target molecules. acs.org | Targeting ligands for drug delivery. acs.org |

| Gold Nanoparticles | To improve stability and enable oral drug delivery by facilitating transport across intestinal cells. mdpi.com | Peptides or antibodies for targeted therapy. mdpi.com |

| Polymeric Nanoparticles | To attach fluorescent dyes for intracellular tracking or antibodies for targeted therapy. qub.ac.uk | Alexa Fluor 488 hydroxylamine dye. qub.ac.uk |

Functionalization of Atomic Force Microscopy (AFM) Cantilever Tips

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the nanoscale and measuring forces at the piconewton scale. bruker-nano.jp To measure specific molecular interactions, such as the binding force between an antibody and an antigen, the AFM tip must be chemically functionalized with one of the molecules of interest. nih.govbruker-nano.jp

This compound and similar aldehyde-terminated PEG linkers are used to create a flexible tether for attaching biomolecules to the AFM tip. jku.at The functionalization process typically involves multiple steps:

Tip Amination: The silicon or silicon nitride AFM tip is first treated to introduce primary amine groups (-NH2) on its surface. This can be achieved through silanization in the gas phase with reagents like (3-aminopropyl)triethoxysilane (APTES). jku.atjku.at

Linker Attachment: The aminated tip is then reacted with a heterobifunctional PEG linker that has an NHS-ester at one end and an aldehyde group at the other. The NHS-ester reacts with the amine groups on the tip surface, covalently attaching the PEG linker. bruker-nano.jpjku.at

Ligand Immobilization: Finally, the molecule of interest (e.g., a protein or antibody) is attached to the terminal aldehyde group of the PEG linker. This is often done through reductive amination, where the aldehyde reacts with an amine group on the protein to form an initial imine bond (C=N), which is then reduced to a stable amine bond (C-N) using a reducing agent like sodium cyanoborohydride. jku.at

The use of a PEG linker is advantageous because it provides a long, flexible spacer that allows the attached molecule to orient itself freely and interact effectively with its binding partner on the surface being studied. nih.govbalzer-lab.com This flexibility also results in a characteristic force-extension curve during unbinding events, which helps to distinguish specific interactions from non-specific adhesion. bruker-nano.jp This covalent attachment strategy is essential for conducting reproducible single-molecule force spectroscopy experiments. balzer-lab.com

| Step | Reagents/Process | Purpose |

| 1. Tip Preparation | Washing with chloroform. jku.at | Removes non-polar contaminants from the tip surface. jku.at |

| 2. Aminofunctionalization | Gas-phase treatment with (3-aminopropyl)triethoxysilane (APTES) and triethylamine. jku.atjku.at | Introduces primary amine groups on the tip surface to serve as attachment points. jku.at |

| 3. Linker Conjugation | Reaction with an Aldehyde-PEG-NHS ester linker. jku.at | Covalently attaches the flexible PEG linker to the aminated tip. jku.at |

| 4. Protein Coupling | Reaction with the protein of interest in the presence of sodium cyanoborohydride. jku.at | Covalently links the protein to the terminal aldehyde group of the PEG linker via a stable amine bond. jku.at |

Advanced Analytical and Characterization Methodologies for M Peg4 Benzaldehyde Conjugates

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS))

Spectroscopic methods are fundamental for confirming the chemical structure and purity of m-PEG4-benzaldehyde and its conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. researchgate.net For this compound, ¹H NMR can confirm the presence and characteristic signals of the benzaldehyde (B42025) protons (typically in the 9-10 ppm range for the aldehyde proton and 7-8 ppm for the aromatic protons), as well as the ethylene (B1197577) glycol units of the PEG chain (typically in the 3.5-4.0 ppm range). chegg.comrsc.org ¹³C NMR further supports structural confirmation by revealing the unique carbon environments within the molecule, including the carbonyl carbon of the aldehyde group (around 190-200 ppm) and the aliphatic carbons of the PEG chain. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass-to-charge ratio (m/z) of a molecule, providing confirmation of its elemental composition and molecular weight. axispharm.com For this compound, HRMS can verify the molecular formula (C₁₄H₂₀O₅) and molecular weight (268.31 g/mol ) by detecting the intact molecule or its characteristic fragments with high accuracy. broadpharm.comscbt.com This is particularly useful for confirming the successful synthesis of the compound and identifying potential impurities. The combination of NMR and HRMS offers a comprehensive approach to unequivocally elucidate the structure of this compound and its reaction products.

Chromatographic Methods for Purity and Conjugation Efficiency Assessment (e.g., Gel Permeation Chromatography (GPC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for assessing the purity of this compound and quantifying the efficiency of its conjugation reactions.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume. jenkemusa.com This technique is valuable for analyzing polymeric compounds like PEG and PEG conjugates, allowing for the determination of molecular weight distribution and polydispersity. jenkemusa.com GPC can be used to assess the purity of the this compound starting material and to separate and characterize the higher molecular weight PEGylated products from unconjugated this compound or other reactants after a conjugation reaction. researchgate.netresearchgate.net Changes in elution time or profile in GPC can indicate successful conjugation and provide information on the molecular weight of the resulting conjugate. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating, identifying, and quantifying components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. HPLC is widely applied to characterize PEGylated species and assess conjugation efficiency. frontiersin.org Depending on the nature of the conjugate, different HPLC modes such as reversed-phase HPLC can be employed. sielc.com While PEG itself may not have strong UV absorbance, the benzaldehyde moiety in this compound and its conjugates can be detected by UV-Vis spectroscopy, or other detectors like refractive index detection (RID) or evaporative light scattering detection (ELSD) can be used, especially for PEG-rich conjugates. HPLC can separate the unreacted this compound from the conjugated product, allowing for the calculation of conjugation efficiency based on the relative peak areas. researchgate.net

Research findings often utilize HPLC to demonstrate the formation of PEG-protein or PEG-peptide conjugates, showing a shift in retention time for the conjugated species compared to the free components. researchgate.net

Rheological Characterization of this compound Derived Hydrogels

This compound can be used as a crosslinker or a component in the formation of hydrogels, particularly through reactions with polymers containing complementary functional groups like hydrazides or amines. researchgate.netmdpi.com Rheological characterization is crucial for understanding the mechanical properties and viscoelastic behavior of these hydrogels. tainstruments.combiotechrep.ir

Rheometry involves applying controlled stress or strain to a material and measuring its response. Key rheological parameters for hydrogels include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. tainstruments.com The gelation process can be monitored by tracking the evolution of G' and G'' over time; gel formation is typically indicated by G' becoming greater than G''. tainstruments.com Frequency sweep tests can determine the viscoelastic properties of the formed gel, showing how G' and G'' vary with oscillatory frequency. biotechrep.irnih.gov Strain sweep tests help identify the linear viscoelastic region, within which the material's structure is not significantly disrupted by the applied strain. nih.gov

Rheological studies on PEG-based hydrogels crosslinked with benzaldehyde derivatives have shown that factors such as polymer concentration and the kinetics of the crosslinking reaction can influence the hydrogel's mechanical strength (storage modulus) and relaxation time. nih.govchemrxiv.org For instance, increasing polymer concentration generally leads to higher storage and loss moduli. biotechrep.iracs.org

An example of rheological data for PEG-based hydrogels is presented in the table below, illustrating how different hydrogel compositions can affect their storage modulus (G') and loss modulus (G'') at a specific frequency.

| Hydrogel Composition | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| PEG-Benzaldehyde A (X wt%) | 1 | G' value A | G'' value A |

| PEG-Benzaldehyde B (Y wt%) | 1 | G' value B | G'' value B |

Rheological characterization is vital for tailoring the mechanical properties of this compound derived hydrogels for specific applications, such as injectable biomaterials where shear-thinning behavior is desirable. nih.govacs.org

Dynamic Light Scattering (DLS) for Nanoparticle and Aggregate Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution and average hydrodynamic diameter of nanoparticles and other small particles in dispersion. beilstein-journals.orgmaterials-talks.com This is particularly relevant when this compound is used in the formation or surface modification of nanoparticles, or when assessing the potential for aggregation of this compound conjugates.

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid. beilstein-journals.org The rate of these fluctuations is related to the size of the particles; smaller particles move faster, leading to more rapid fluctuations. beilstein-journals.org The technique provides a z-average hydrodynamic diameter and a polydispersity index (PDI), which indicates the width of the size distribution. beilstein-journals.orgmaterials-talks.com A low PDI suggests a narrow size distribution and a relatively homogeneous sample. beilstein-journals.org

DLS is routinely used to characterize PEGylated nanoparticles, including those incorporating benzaldehyde-functionalized PEGs. nih.govresearchgate.net It can confirm the nanoscale dimensions of the particles and assess their uniformity. beilstein-journals.org Changes in particle size observed by DLS can indicate successful PEGylation or the formation of aggregates. nih.gov For example, the aggregation of nanoparticles can be detected as a significant increase in hydrodynamic diameter over time or under different conditions. nih.gov

While specific DLS data for this compound nanoparticles was not found, studies on similar PEG-benzaldehyde systems demonstrate the utility of DLS in characterizing particle size and stability. researchgate.net

Addressing Heterogeneity Challenges in Conjugate Analysis

The analysis of PEG conjugates, including those formed with this compound, can be challenging due to potential heterogeneity in the conjugation process. Heterogeneity can arise from variations in the degree of PEGylation (number of PEG chains attached per molecule), the site of PEGylation, and the molecular weight distribution of the PEGylation reagent itself (although monodispersed PEGs like m-PEG4 can reduce this). jenkemusa.comacs.org

NMR can also contribute to addressing heterogeneity by providing detailed structural information about the conjugation site and the degree of functionalization, although analyzing complex mixtures of conjugates by NMR can be challenging. researchgate.net

Furthermore, techniques that assess the functional activity of the conjugate are crucial to ensure that the conjugation process has not adversely affected the desired properties of the molecule being modified.

Future Perspectives and Emerging Research Directions for M Peg4 Benzaldehyde Chemistry

Development of Novel Reaction Chemistries

Research into m-PEG4-benzaldehyde is exploring new chemical transformations beyond its established reactions with amines, aminooxy, and hydrazide groups. The aldehyde functional group is a versatile handle for various organic reactions. Future work may focus on utilizing this aldehyde in novel catalytic cycles, multicomponent reactions, or ligation strategies that offer improved efficiency, specificity, or orthogonality in complex chemical environments. For instance, exploring its reactivity in metal-free click chemistry variants or in the development of dynamic covalent chemistries could lead to new methods for constructing complex molecular architectures or reversible conjugates. The PEG linker's influence on reaction kinetics and solubility in different media is also an area for further investigation, potentially leading to optimized reaction conditions for specific applications. Studies on novel BODIPY-Zn complexes have utilized this compound in their synthesis pathways, indicating its role in developing new functional molecules through specific reaction conditions mdpi.com.

Integration into Advanced Smart Materials

The incorporation of this compound into smart materials is an emerging research area. Smart materials are designed to respond to external stimuli, such as temperature, light, or pH, by altering their properties researchgate.netopenaccessjournals.com. The benzaldehyde (B42025) group can serve as a reactive site for crosslinking or functionalization within polymer matrices or hydrogels, allowing for the creation of materials with tunable properties. For example, Schiff base chemistry with amine-containing polymers could lead to pH-responsive hydrogels or nanoparticles where the stability of the imine bond is sensitive to changes in acidity researchgate.netnih.gov. This responsiveness can be exploited for controlled release systems or sensors. The PEG component contributes to the material's hydrophilicity and potentially reduces non-specific interactions in biological environments, which is crucial for biomaterials and drug delivery systems axispharm.com. Research into integrating this compound into self-healing materials, responsive coatings, or dynamic polymer networks represents a promising future direction.

Expansion into New Therapeutic and Diagnostic Modalities

This compound's ability to form stable linkages with biomolecules makes it a candidate for developing new therapeutic and diagnostic agents. Its use as a linker in antibody-drug conjugates (ADCs) or other targeted delivery systems is being explored scispace.comaxispharm.com. The aldehyde group can be conjugated to amine-containing drugs or targeting ligands, while the PEG linker provides solubility and can influence pharmacokinetic properties. Future research may involve conjugating this compound to a wider range of therapeutic payloads, including peptides, nucleic acids, or imaging agents, for targeted delivery to specific cells or tissues. The development of novel probes for diagnostic imaging or biosensing, utilizing the specific reactivity of the benzaldehyde group for conjugation to detection elements, is another potential avenue. The synthesis of a BODIPY-Zn complex sonosensitizer has incorporated this compound, highlighting its utility in creating molecules for potential therapeutic applications like sonodynamic therapy mdpi.com.

Computational Modeling and Simulation of this compound Systems

Computational modeling and simulation techniques are becoming increasingly important in understanding the behavior of chemical compounds and predicting their interactions in complex systems mdpi.comresearchgate.net. For this compound, computational studies can provide insights into its conformational flexibility due to the PEG chain, the reactivity of the benzaldehyde group in different chemical environments, and its interactions with solvents, polymers, or biomolecules. Molecular dynamics simulations can model the behavior of this compound in solution or when incorporated into materials, helping to predict its solubility, diffusion, and accessibility for reaction mdpi.com. Quantum mechanical calculations can provide detailed information about the electronic structure and reactivity of the benzaldehyde group, guiding the design of new reaction chemistries. These computational approaches can accelerate the discovery and development of new applications for this compound by providing a predictive understanding of its properties and behavior researchgate.net.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing m-PEG4-benzaldehyde, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves coupling PEG4 spacers to benzaldehyde derivatives via nucleophilic substitution or click chemistry. Key variables include solvent polarity (e.g., DMF vs. THF), reaction temperature (25–60°C), and catalyst choice (e.g., NaHCO₃ for mild conditions). Optimize by systematically varying these parameters and monitoring yield via HPLC . Purity is confirmed by ¹H NMR (aldehyde proton at δ 9.8–10.0 ppm) and mass spectrometry .

- Critical Consideration : Ensure anhydrous conditions to prevent aldehyde oxidation. Track intermediates using TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹³C NMR to confirm PEG4 spacer integration (C-O-C peaks at δ 65–75 ppm).

- FT-IR for aldehyde stretching (~1720 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹).

- Elemental Analysis to verify stoichiometry (C%: ~55.2; H%: ~7.8) .

- Data Validation : Compare with literature spectra from PubChem or Beilstein databases .

Q. What are the primary applications of this compound in drug delivery systems?

- Methodological Answer : The aldehyde group enables Schiff base formation with amine-containing biomolecules (e.g., proteins, peptides). Applications include:

- Site-specific conjugation for antibody-drug conjugates (ADCs).